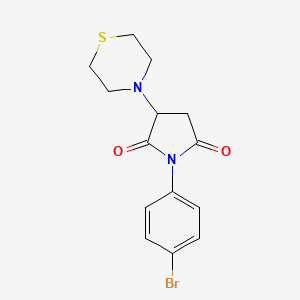![molecular formula C18H20O4 B5118985 1-{2-[2-(4-ethoxyphenoxy)ethoxy]phenyl}ethanone](/img/structure/B5118985.png)
1-{2-[2-(4-ethoxyphenoxy)ethoxy]phenyl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[2-(4-ethoxyphenoxy)ethoxy]phenyl}ethanone, also known as EPPPE, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research.
Mechanism of Action
The mechanism of action of 1-{2-[2-(4-ethoxyphenoxy)ethoxy]phenyl}ethanone is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-{2-[2-(4-ethoxyphenoxy)ethoxy]phenyl}ethanone has been found to have a number of biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes that are involved in the metabolism of drugs and other xenobiotics. It may also have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-{2-[2-(4-ethoxyphenoxy)ethoxy]phenyl}ethanone in lab experiments is its potential as a cytotoxic agent for the treatment of cancer. However, there are also some limitations to its use. For example, it may be toxic to normal cells as well as cancer cells, and its mechanism of action is not fully understood.
Future Directions
There are many potential future directions for research on 1-{2-[2-(4-ethoxyphenoxy)ethoxy]phenyl}ethanone. One area of research could be the development of new anticancer drugs based on 1-{2-[2-(4-ethoxyphenoxy)ethoxy]phenyl}ethanone. Another area of research could be the investigation of its potential as an anti-inflammatory or antioxidant agent. Additionally, further studies are needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
In conclusion, 1-{2-[2-(4-ethoxyphenoxy)ethoxy]phenyl}ethanone is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to determine its safety and efficacy in humans.
Synthesis Methods
1-{2-[2-(4-ethoxyphenoxy)ethoxy]phenyl}ethanone can be synthesized through the reaction of 4-ethoxyphenol with 2-(2-chloroethoxy)phenol in the presence of a base such as potassium carbonate. The resulting product is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride to yield 1-{2-[2-(4-ethoxyphenoxy)ethoxy]phenyl}ethanone.
Scientific Research Applications
1-{2-[2-(4-ethoxyphenoxy)ethoxy]phenyl}ethanone has been found to have potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that 1-{2-[2-(4-ethoxyphenoxy)ethoxy]phenyl}ethanone has cytotoxic effects on cancer cells, making it a potential candidate for the development of new anticancer drugs.
properties
IUPAC Name |
1-[2-[2-(4-ethoxyphenoxy)ethoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-3-20-15-8-10-16(11-9-15)21-12-13-22-18-7-5-4-6-17(18)14(2)19/h4-11H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDNJSMWQAGQIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCOC2=CC=CC=C2C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[2-(4-Ethoxyphenoxy)ethoxy]phenyl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5118911.png)

![2-ethyl-1-[(2-hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5118929.png)
![butyl 4-[(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B5118930.png)
![4-chloro-3-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5118932.png)
![4'-(4-methylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5118939.png)
![butyl 4-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5118946.png)
![5-[2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5118957.png)
![3-{[1-(3-methyl-2-butenoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5118961.png)

![N,N-diethyl-2-[(4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B5118977.png)

![2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B5119013.png)
![3-{[2'-(benzoylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B5119019.png)